Product packaging for Sulcotrione-d7(Cat. No.:)

Sulcotrione-d7

Cat. No.: B1160606
M. Wt: 335.81
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Sulcotrione (B48614) within Herbicide Research Paradigms

Sulcotrione is a selective, post-emergence herbicide used to control broadleaf weeds and grasses, particularly in maize and sugar cane crops. chinese-pesticide.com It belongs to the triketone class of herbicides, which act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). vulcanchem.comresearchgate.net This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. vulcanchem.com By inhibiting HPPD, sulcotrione disrupts carotenoid biosynthesis, leading to the bleaching of foliage, a decrease in chlorophyll (B73375) levels, and ultimately, the death of susceptible plants. vulcanchem.comresearchgate.netmdpi.com

The development of HPPD inhibitors like sulcotrione marked a significant advancement in weed management, offering an alternative to other herbicide classes and helping to manage the growing issue of herbicide-resistant weeds. ontosight.airesearchgate.net Research into sulcotrione and other triketones continues to be an active area, focusing on understanding their mode of action, environmental fate, and the mechanisms of plant detoxification. mdpi.comnih.gov

Rationale for Deuterated Analogs in Scientific Investigations

In scientific research, precision and accuracy are paramount. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612), serve as invaluable tools in achieving this, particularly in analytical chemistry. clearsynth.com The key justifications for using deuterated analogs like Sulcotrione-d7 include:

Internal Standards in Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) and other chromatographic methods. clearsynth.comlumiprobe.com Because a deuterated analog is chemically almost identical to the non-labeled compound (analyte), it behaves similarly during sample preparation, chromatography, and ionization. acanthusresearch.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. acanthusresearch.com This enables accurate quantification of the analyte by correcting for any loss that may occur during the analytical process and compensating for matrix effects. clearsynth.com

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. unam.mx This means that more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. unam.mxportico.org This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. portico.org In drug discovery, for example, deuteration at specific sites can slow down metabolic processes, potentially improving a drug's pharmacokinetic profile. nih.govacs.org

Tracer Studies: The unique mass of deuterium allows it to be used as a tracer to follow the metabolic fate of a molecule in biological systems or its transformation in the environment. rsc.org By introducing a deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion, providing detailed insights into complex biological and environmental pathways. rsc.orgnih.gov

Properties

Molecular Formula

C₁₄H₆D₇ClO₅S

Molecular Weight

335.81

Synonyms

2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione-d7;  ICI-A 0051-d7;  Mikado-d7;  SC 0051-d7

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Sulcotrione D7

Methodologies for Deuterium (B1214612) Incorporation in Organic Synthesis

The synthesis of Sulcotrione-d7 involves introducing seven deuterium atoms into the core structure of Sulcotrione (B48614), which is 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione. The most plausible positions for deuteration to achieve a stable labeled compound are the four protons on the two methylene (B1212753) groups of the 1,3-cyclohexanedione (B196179) ring and the three protons on the methyl group of the methylsulfonyl moiety.

Several methodologies can be employed for deuterium incorporation in organic molecules:

Hydrogen-Deuterium (H/D) Exchange: This is a common and cost-effective method for deuterium labeling. x-chemrx.com For the 1,3-cyclohexanedione ring of Sulcotrione, the α-protons to the ketone groups are acidic and can be exchanged with deuterium using a suitable deuterium source like deuterium oxide (D₂O) under basic or acidic conditions. researchgate.netrsc.org Similarly, the methyl protons of the aryl methyl sulfone can undergo base-catalyzed deuterium exchange. acs.orgresearchgate.net This approach is often performed at a late stage of the synthesis. acs.org

Reduction of a Precursor with a Deuterated Reagent: Another approach involves the reduction of a suitable precursor molecule using a deuterium-delivering reagent. For instance, a precursor with a carbon-carbon double bond could be reduced using deuterium gas (D₂) and a catalyst.

Using Deuterated Starting Materials: The synthesis can also start from commercially available deuterated building blocks. spirochem.com For this compound, this could involve using a deuterated version of 1,3-cyclohexanedione or a deuterated precursor for the 2-chloro-4-(methylsulfonyl)benzoyl chloride moiety. While this method can offer high isotopic enrichment, it is often more expensive.

A plausible synthetic route for this compound would likely involve the coupling of 2-chloro-4-(methylsulfonyl-d3)benzoyl chloride with 1,3-cyclohexanedione-2,2,4,4-d4. The deuterated benzoyl chloride can be prepared from a corresponding deuterated toluene (B28343) derivative. The deuterated 1,3-cyclohexanedione can be synthesized via H/D exchange of the non-labeled compound in D₂O.

Deuteration Method Description Advantages Disadvantages
H/D Exchange Protons are exchanged for deuterium using a deuterium source like D₂O.Cost-effective, can be done late-stage.May lack regioselectivity, potential for back-exchange.
Reduction with Deuterated Reagents A precursor is reduced using a deuterium source like D₂ gas.High isotopic incorporation.Requires a suitable precursor, may need specialized equipment.
Deuterated Starting Materials Synthesis begins with already deuterated building blocks.High isotopic purity and positional specificity.Can be expensive, limited availability of starting materials.

Spectroscopic Characterization Techniques for Isotopic Purity and Positional Specificity Verification

After the synthesis of this compound, it is imperative to verify its isotopic purity and the specific positions of the deuterium atoms. A combination of spectroscopic techniques is typically employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the location of deuterium atoms. nasa.gov

¹H NMR (Proton NMR) is used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. The integration of the remaining proton signals against a non-deuterated internal standard can provide an estimate of the isotopic purity. omicronbio.com

²H NMR (Deuterium NMR) directly observes the deuterium nuclei, confirming their presence and chemical environment. acs.orgsigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. nih.gov

¹³C NMR can also be used, as the carbon signals coupled to deuterium will show characteristic splitting patterns and isotopic shifts. nih.govresearchgate.net

A comprehensive analysis combining both NMR and MS is crucial to ensure the quality of the this compound standard. rsc.orgomicronbio.com

Technique Information Provided
¹H NMR Disappearance of proton signals at deuterated positions, estimation of isotopic purity.
²H NMR Direct detection and confirmation of deuterium at specific sites.
¹³C NMR Confirmation of deuteration through isotopic shifts and changes in splitting patterns.
Mass Spectrometry (MS) Determination of overall isotopic enrichment and distribution of isotopologues.

Considerations for Scale-Up and Research Material Production

The transition from a small-scale laboratory synthesis to the production of larger quantities of this compound for research purposes introduces several considerations. sigmaaldrich.com

Optimization of Reaction Conditions: Conditions that are suitable for small-scale synthesis may not be optimal for scale-up. Factors such as reaction time, temperature, and reagent stoichiometry need to be re-evaluated to maximize yield and isotopic purity while ensuring safety and efficiency.

Availability and Cost of Deuterated Reagents: The cost and availability of deuterium sources (e.g., D₂O, deuterated starting materials) can become a significant factor at a larger scale. spirochem.com Efficient use of these reagents is critical.

Purification: Purification methods such as chromatography need to be scalable to handle larger quantities of material while effectively removing unlabeled or partially labeled impurities.

Process Safety: A thorough safety assessment is required for all steps of the scaled-up process, especially when handling potentially hazardous reagents or intermediates.

Flow Chemistry: Modern techniques like flow chemistry are increasingly being used for the synthesis of isotopically labeled compounds. x-chemrx.comadesisinc.com Flow chemistry can offer better control over reaction parameters, improved safety, and potentially higher yields and purity, making it an attractive option for the production of research materials. x-chemrx.comadesisinc.com

Documentation and Quality Control: For research-grade materials, comprehensive documentation of the synthesis and rigorous quality control are essential. This includes detailed analytical data from techniques like NMR and MS to certify the identity, purity, and isotopic enrichment of the final product. alsachim.com

Advanced Analytical Methodologies Utilizing Sulcotrione D7 As a Reference Standard

Sample Preparation Protocols for Diverse Research Matrices

Extraction and Clean-up Procedures for Aqueous and Solid Environmental Compartments

Developing effective extraction and clean-up protocols is critical for isolating sulcotrione (B48614) from complex environmental matrices and minimizing the interference of co-extracted substances during instrumental analysis. mdpi.com The addition of Sulcotrione-d7 prior to extraction is essential for correcting recovery losses throughout the procedure. epa.gov

For aqueous compartments such as surface or groundwater, Solid-Phase Extraction (SPE) is a widely adopted and effective technique for concentrating and purifying triketone herbicides. mdpi.com The process typically involves passing a large volume of the water sample, previously spiked with this compound, through a cartridge containing a solid sorbent (e.g., C18 or a polymeric phase). Interferences are washed from the cartridge, and the analyte and internal standard are then eluted with a small volume of an organic solvent like acetonitrile (B52724) or dichloromethane. chromservis.eu

In solid environmental compartments like soil and sediment, more rigorous extraction methods are necessary. Techniques such as Accelerated Solvent Extraction (ASE) or methods based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol are frequently employed. usgs.gov A typical procedure involves extracting a soil sample, fortified with this compound, with an acidified organic solvent such as acetonitrile containing formic acid. oup.comresearchgate.net This is followed by a dispersive SPE (d-SPE) clean-up step, where salts like anhydrous magnesium sulfate (B86663) and sorbents such as Primary Secondary Amine (PSA) are added to the extract. This step removes water and interfering compounds like organic acids and humic substances, ensuring a cleaner extract for injection into the LC-MS/MS system. oup.com

Table 1: Summary of Extraction and Clean-up Methods for Environmental Samples

Environmental CompartmentExtraction TechniqueClean-up Sorbent/MethodTypical SolventsRole of this compound
Aqueous (e.g., River Water)Solid-Phase Extraction (SPE)C18 or Polymeric SorbentAcetonitrile, Dichloromethane, WaterCorrection for analyte loss during sample loading and elution.
Solid (e.g., Agricultural Soil)QuEChERS or Accelerated Solvent Extraction (ASE)Primary Secondary Amine (PSA), Anhydrous Magnesium SulfateAcetonitrile, Formic AcidCorrection for extraction inefficiency and matrix effects.

Sample Processing Methodologies for Biological Systems (e.g., Plant Tissues, Microbial Cultures)

Quantifying sulcotrione in biological systems is essential for studies on herbicide uptake, metabolism, and degradation. Sample processing for these matrices requires steps to efficiently disrupt cells and release the target analyte. The incorporation of this compound at the initial stage is crucial for accurate quantification. lcms.cz

For plant tissues (e.g., leaves, roots), the sample is first thoroughly washed to remove external soil or debris. frontiersin.org Surface sterilization may be performed to differentiate between surface contamination and absorbed herbicide. frontiersin.org The tissue, along with the added this compound internal standard, is then cryogenically homogenized using a mortar and pestle with liquid nitrogen. frontiersin.orgmpbio.com This process finely disrupts the tough plant cell walls and prevents enzymatic degradation of the analyte. The resulting powder is then subjected to solvent extraction, often with acidified acetonitrile, followed by centrifugation and a d-SPE clean-up step similar to that used for soil samples to remove pigments, lipids, and other cellular components. oup.com

For microbial cultures , which are used to study the biodegradation of herbicides, the initial step involves separating the microbial cells from the liquid growth medium via centrifugation. jmb.or.kr After discarding the supernatant, the cell pellet is washed and then re-suspended in a buffer. This compound is added, and the cells are lysed to release their intracellular contents. Common lysis methods include sonication or bead-beating. frontiersin.org Following lysis, the sample is extracted with an appropriate organic solvent. The mixture is then centrifuged to pellet the cell debris, and the resulting supernatant, containing sulcotrione and this compound, can be concentrated and analyzed. jmb.or.kr

Table 2: Summary of Sample Processing for Biological Systems

Biological SystemKey Processing StepsTypical Extraction SolventPurpose of this compound
Plant TissuesCryogenic homogenization; Solvent extraction; d-SPE clean-up.Acetonitrile with Formic AcidCompensates for losses during homogenization, extraction, and clean-up.
Microbial CulturesCell harvesting (centrifugation); Cell lysis (sonication/bead-beating); Solvent extraction.Acetonitrile, MethanolCorrects for variations in cell lysis efficiency and analyte recovery.

Investigations into Environmental Fate and Transport Mechanisms Using Deuterated Analogs

Methodologies for Studying Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-living factors in the environment. For Sulcotrione-d7, the primary abiotic degradation pathways of interest are photodegradation (breakdown by light) and hydrolysis (reaction with water).

Photodegradation Kinetics and Transformation Product Identification

The study of photodegradation involves exposing this compound to simulated sunlight and analyzing the rate at which it breaks down and the new compounds, or transformation products, that are formed. researchgate.netpan.pl This process is crucial as the resulting products may have their own environmental effects. researchgate.net

Sunlight-induced degradation is a significant pathway for the breakdown of pesticides after they are applied in agricultural settings. researchgate.net Laboratory studies on the photodegradation of sulcotrione (B48614), the non-deuterated parent compound, have shown that it is susceptible to photolysis. researchgate.net The primary phototransformation products identified are 2-chloro-4-mesylbenzoic acid (CMBA) and xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD), formed through photohydrolysis and photocyclization, respectively. researchgate.netresearchgate.net The rate of this breakdown and the specific products formed can be influenced by environmental factors such as pH. researchgate.net For instance, in acidic water, the main photoproduct is a xanthene derivative, while in neutral water, different compounds homologous to those of another triketone herbicide, mesotrione (B120641), are formed. researchgate.net

The kinetics of photodegradation, or the speed of the reaction, are often studied using techniques like high-performance liquid chromatography (HPLC) to measure the concentration of the parent compound and its transformation products over time. researchgate.net These studies reveal that the degradation of sulcotrione and the formation of its photoproducts follow specific kinetic models. researchgate.net

Interactive Table: Photodegradation of Sulcotrione

This table summarizes the key aspects of sulcotrione photodegradation studies.

ParameterFindingSource
Primary Photoproducts 2-chloro-4-mesylbenzoic acid (CMBA), xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD) researchgate.netresearchgate.net
Influencing Factors pH of the aqueous solution researchgate.net
Analytical Technique High-Performance Liquid Chromatography (HPLC) researchgate.net

Hydrolytic Stability Assessments and Mechanistic Elucidation

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of a pesticide to hydrolysis is a key factor in its environmental persistence. Sulcotrione has been found to be stable to hydrolysis at a neutral pH of 7. herts.ac.uk However, its stability is pH-sensitive, with a half-life of 13 days at pH 4 and 40.9 days at pH 9. herts.ac.uk This indicates that the rate of hydrolytic degradation is dependent on the acidity or alkalinity of the surrounding water. msu.edu

The process of hydrolysis can lead to the formation of degradation products. For sulcotrione, hydrolysis can produce 1,3-cyclohexanedione (B196179) (CHD) and 2-chloro-4-mesyl benzoic acid (CMBA). nih.gov The rate of hydrolysis can be significantly influenced by the presence of biological entities, such as plant roots, which can enhance the breakdown process. nih.gov

Interactive Table: Hydrolytic Stability of Sulcotrione

This table presents data on the hydrolytic stability of sulcotrione at different pH levels.

pHHalf-life (DT₅₀)Source
413 days herts.ac.uk
7Stable herts.ac.uk
940.9 days herts.ac.uk

Research on Biotic Transformation and Dissipation Processes

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms in the soil and water. wur.nl These processes are fundamental to the natural attenuation of herbicides in the environment.

Microbial Degradation Pathways in Environmental Systems

Microorganisms in the soil play a critical role in the breakdown of herbicides like sulcotrione. mdpi.comucanr.edu The degradation of sulcotrione in soil is influenced by both biotic and abiotic factors, with half-lives reported to be between 45 and 65 days. nih.gov The process of microbial degradation can lead to the formation of various metabolites. ucanr.edu

Studies have shown that certain bacteria, such as those from the Actinobacteriota and Bacteroidota phyla, are abundant in soils contaminated with triketone herbicides like sulcotrione. mdpi.com The presence of these microorganisms suggests their involvement in the degradation process. The rate of microbial degradation can be influenced by various soil properties, including pH, moisture, temperature, and organic matter content. ucanr.edu For instance, fungi are more likely to be involved in herbicide transformation in acidic soils, while bacteria are more active in neutral soils. ucanr.edu

Mineralization Studies and Formation of Non-Extractable Residues in Soil

Mineralization is the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide and water. nih.gov For sulcotrione, mineralization is a key dissipation pathway in the soil. nih.gov Studies using 14C-labeled sulcotrione have shown that a significant portion of the applied herbicide is mineralized over time. nih.gov

Non-extractable residues (NERs) are pesticide residues that cannot be extracted from the soil matrix using conventional methods. The formation of NERs is another important process in the dissipation of herbicides in soil. nih.gov For sulcotrione, the amount of non-extractable residues has been observed to be relatively low, around 15% in some studies. nih.gov However, when sulcotrione is absorbed by plants and the plant residues are incorporated into the soil, the formation of NERs can increase. nih.gov

Interactive Table: Degradation of Sulcotrione in Soil

This table summarizes key findings from studies on the degradation of sulcotrione in soil.

ParameterFindingSource
Half-life in Soil 45 - 65 days nih.gov
Primary Dissipation Pathway Mineralization nih.gov
Non-Extractable Residues ~15% (direct application) nih.gov
Influencing Factors Soil type, microbial activity, plant uptake nih.govnih.govnih.gov

Assessment of Environmental Mobility and Distribution

The mobility of a herbicide determines its potential to move within the environment, particularly its potential to leach into groundwater. Sulcotrione is considered to be more mobile than some other herbicides, such as atrazine. nih.gov Soil column experiments have shown that a significant percentage of applied sulcotrione can be found in leachate water. nih.gov

Leaching Potential and Transport Through Soil Profiles

The mobility of sulcotrione through soil is a key factor in determining its potential to reach groundwater. Studies using soil columns and lysimeters have provided valuable insights into its leaching behavior. The use of this compound in such studies would allow for a more precise quantification of leaching, as it can be unequivocally distinguished from the parent compound and its degradation products.

In comparative studies, sulcotrione has been shown to be more mobile than other herbicides like atrazine. A soil column experiment conducted under outdoor conditions demonstrated that after two months, the cumulative amount of leached ¹⁴C-labeled sulcotrione was 14.5% of the applied radioactivity, compared to 7% for atrazine. cirad.fr The maximum leachate concentrations were observed within the first month, reaching 120 µg/L for sulcotrione. cirad.fr

The degradation of sulcotrione in soil leads to the formation of primary metabolites, 2-chloro-4-mesylbenzoic acid (CMBA) and 1,3-cyclohexanedione (CHD). nih.govbioone.orgd-nb.info The transport of these degradation products is also a significant consideration. Sorption studies have indicated a moderate retention for both sulcotrione and its metabolite CMBA, while CHD is more highly adsorbed in various soil types. nih.gov This suggests that while CHD is less likely to leach, sulcotrione and CMBA have a higher potential for transport through the soil profile. nih.gov In a study conducted in Poland, sulcotrione was detected in 85% of soil samples, and its degradation product CMBA was found in 43% of the same samples, indicating their persistence and mobility in the soil environment. d-nb.info

The physical and chemical properties of the soil, such as pH and organic matter content, significantly influence the leaching potential of sulcotrione. nih.gov For instance, the degradation of sulcotrione is pH-sensitive, with a half-life of 13 days at pH 4 and 40.9 days at pH 9 in the top 5 cm of soil. herts.ac.uk

Table 1: Comparative Leaching of Sulcotrione and Atrazine in a Sandy-Silty Soil Column

Parameter Sulcotrione Atrazine
Cumulative Leached Residues (2 months) 14.5% of applied 7% of applied
Maximum Leachate Concentration (1st month) 120 µg/L 95 µg/L
Extractable from Soil (2 weeks) 78% 78%
Extractable from Soil (2 months) 10% 4%

Data sourced from a soil column experiment using ¹⁴C-ring-labelled herbicides. cirad.fr

Volatilization Studies and Atmospheric Considerations

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing for atmospheric transport. For pesticides, this can be a significant pathway for off-site movement. However, based on EU regulatory and evaluation data, the volatilization of sulcotrione from both plant and soil surfaces is considered to be negligible. herts.ac.uk

Table 2: Volatilization Potential of Sulcotrione

Source Surface Volatilization Rate Study Conditions
Plant Surface Negligible 24 hr
Soil Surface Negligible Not specified

Data based on EU regulatory and evaluation data. herts.ac.uk

This low volatility suggests that atmospheric transport is not a primary dissipation pathway for sulcotrione. Therefore, research efforts utilizing this compound would likely focus on soil and water transport mechanisms rather than atmospheric fate.

Experimental Designs for Environmental Persistence Determination in Research Contexts

Determining the environmental persistence of a compound like this compound involves a variety of established experimental designs that simulate field conditions in a controlled laboratory or semi-field setting. The use of a deuterated analog is particularly advantageous in these designs as it allows for precise quantification and differentiation from the non-labeled parent compound and its metabolites, compensating for potential analyte losses during sample preparation and analysis. europa.eu

Soil Column and Lysimeter Studies: These are common methods for investigating the leaching and degradation of herbicides in soil. rbherbicidas.com.briuss.org

Soil Columns: Undisturbed or repacked soil columns are used in laboratory settings to study pesticide transport. iuss.org A solution containing the test substance, such as this compound, is applied to the surface, and simulated rainfall is used to induce leaching. The leachate is collected at the bottom of the column over time and analyzed for the presence of the compound and its degradation products. Soil from the column can also be sectioned at the end of the experiment to determine the distribution of the substance within the soil profile. rbherbicidas.com.brbund.de

Lysimeters: These are larger, enclosed blocks of soil, often maintained under outdoor conditions to more closely mimic the natural environment. geusbulletin.orgnih.gov They can be equipped with instruments to monitor soil moisture and temperature. rbherbicidas.com.br Lysimeters allow for the study of leaching under natural precipitation and temperature fluctuations over longer periods. rbherbicidas.com.brnih.gov Samples of leachate are collected periodically for analysis. The use of ¹⁴C-labeled compounds or isotopically labeled standards like this compound is crucial for creating a mass balance and understanding the ultimate fate of the herbicide. researchgate.net

Volatilization Chambers and Wind Tunnels: To quantify the potential for atmospheric loss, specialized laboratory and semi-field apparatus are employed.

Volatility Chambers/Wind Tunnels: These systems are used to measure the flux of a herbicide from a treated surface (soil or plant) into the air. rbherbicidas.com.brrbherbicidas.com.br A controlled and uniform airflow is passed over the treated surface, and the air is then passed through a trapping system that captures the volatilized compound for later quantification. d-nb.info These experiments can be conducted under various controlled conditions of temperature, humidity, and air speed to assess how these factors influence volatilization rates. rbherbicidas.com.brd-nb.info For a compound with negligible volatility like sulcotrione, these studies would confirm the low potential for atmospheric transport.

Bioassays: In addition to analytical chemistry techniques, bioassays can be used to determine the persistence of herbicidal activity in the soil.

Indicator Plants: Soil samples are collected from treated field plots or laboratory experiments at various time intervals after herbicide application. rbherbicidas.com.br Sensitive plant species (bioindicators) are then grown in these soil samples in a greenhouse. The degree of injury or growth inhibition observed in the bioindicator plants provides a measure of the residual phytotoxicity of the herbicide in the soil over time. rbherbicidas.com.br

By employing these experimental designs with this compound, researchers can gain a highly accurate and detailed understanding of its environmental persistence, mobility, and degradation pathways.

Metabolism and Biotransformation Research Employing Sulcotrione D7 As a Tracer

Elucidation of Metabolic Pathways in Plant Systems

In plant systems, the metabolism of sulcotrione (B48614) is a key factor in its selectivity and efficacy. Research using tracers helps to unravel the intricate processes of its uptake, movement within the plant, and eventual detoxification.

Uptake, Translocation, and Subcellular Distribution Studies

Sulcotrione is absorbed by plants through both roots and foliage. wisc.edu Once absorbed, its movement within the plant, or translocation, is crucial for its herbicidal action. As a systemic herbicide, it is transported within the plant's vascular systems. wisc.edu Studies have shown that the translocation of herbicides is influenced by their chemical properties. unl.edu For instance, soil-applied herbicides are generally transported through the xylem, which moves water from the roots to the rest of the plant. wisc.edu Foliar-applied herbicides, on the other hand, tend to move through the phloem, which transports sugars to areas of new growth. wisc.edu The distribution of sulcotrione within the plant's cells and tissues determines its ultimate impact.

Enzymatic Biotransformation Mechanisms (e.g., HPPD, GST Activities)

The primary mode of action for sulcotrione is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.com This enzyme is vital for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186), which are essential for carotenoid synthesis. mdpi.comnih.gov By blocking HPPD, sulcotrione disrupts this pathway, leading to the bleaching of plant tissues and eventual death. nih.govnih.gov

Plants, particularly tolerant species like maize, can detoxify sulcotrione through various enzymatic reactions. One key mechanism involves glycosyltransferases (GTs), which are involved in plant detoxification by modifying harmful substances. nih.govresearchgate.net Studies have identified specific glycosyltransferases, such as MdUGT91AJ2 in apples, that can glycosylate sulcotrione, participating in its detoxification metabolism. nih.govresearchgate.net Overexpression of this enzyme leads to a higher content of sulcotrione glycosides, indicating its role in detoxification. researchgate.net Another important group of enzymes in herbicide metabolism is glutathione (B108866) S-transferases (GSTs). These enzymes catalyze the conjugation of herbicides with glutathione, a key step in detoxification. ncl.ac.uk Enhanced GST activity is often associated with herbicide tolerance in crops. ncl.ac.ukresearchgate.net

Identification and Structural Elucidation of Metabolic Products

The biotransformation of sulcotrione in plants leads to the formation of various metabolites. One of the main degradation products identified is 2-chloro-4-mesylbenzoic acid (CMBA). nih.govnih.gov In addition to CMBA, photolysis of sulcotrione on plant leaves can produce xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl. acs.orgresearchgate.net This photoproduct can be further hydrolyzed to 2-hydroxy-4-methylsulfonylbenzoic acid and 1,3-cyclohexanedione (B196179). acs.org Interestingly, 2-hydroxy-4-methylsulfonylbenzoic acid, a derivative of salicylic (B10762653) acid, has been shown to potentially enhance root growth in certain plants like Zea mays. acs.org

Microbial Metabolism and Detoxification Mechanisms

Microorganisms in the soil play a significant role in the breakdown and detoxification of herbicides like sulcotrione.

Isolation and Characterization of Degrading Microbial Strains

Researchers have successfully isolated and identified microbial strains capable of degrading sulcotrione. nih.gov In one study, a bacterial strain, identified as being closely related to Pseudomonas putida, was isolated from agricultural soil and demonstrated the ability to use sulcotrione as a sole source of carbon and energy. nih.gov Other studies have highlighted the role of various microbial genera, including Actinobacteriota and Proteobacteria, in the degradation of herbicides. mdpi.comresearchgate.net Fungi, such as those from the phyla Ascomycota and Mortierellomycota, have also been shown to be affected by and involved in the transformation of sulcotrione in soil. researchgate.net

Insights into Microbial Enzymology and Metabolic Routes

The microbial degradation of sulcotrione is facilitated by a range of enzymes. Microorganisms utilize enzymes such as oxidoreductases, monooxygenases, and dioxygenases to break down pesticides. mdpi.com The primary metabolic pathway for sulcotrione in soil involves its biotransformation into 2-chloro-4-mesylbenzoic acid (CMBA). nih.gov Some bacterial strains, like Bradyrhizobium sp. SR1, have been shown to produce CMBA from sulcotrione. researchgate.net A transient metabolite, hydroxyl-sulcotrione, has also been identified in microbial degradation pathways, indicating that its formation is not limited to photolysis. researchgate.net The rate of microbial degradation can be rapid, with studies on the related herbicide mesotrione (B120641) showing half-life values of less than two days in the plant-available water of some soils. usda.gov

Application of Isotopic Labeling for Mechanistic Insights into Xenobiotic Fate

The use of isotopically labeled compounds is a powerful technique in metabolism and biotransformation research, providing detailed insights into the metabolic fate of xenobiotics such as herbicides. researchgate.netclearsynth.com Sulcotrione-d7, a deuterated analog of the herbicide sulcotrione, serves as a valuable tracer for elucidating its metabolic pathways and understanding the mechanisms of its degradation in various biological systems. The replacement of hydrogen atoms with deuterium (B1214612), a stable and heavier isotope, allows researchers to track the molecule and its breakdown products with high precision. clearsynth.comnih.gov

Principles of Isotopic Labeling with this compound

Isotopic labeling with deuterium relies on the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass difference does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its non-labeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov When this compound is introduced into a biological system, such as soil, plants, or animal models, its metabolic fate can be traced by detecting the deuterium-labeled metabolites.

The primary applications of this compound in metabolism research include:

Metabolite Identification: By analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify novel metabolites of sulcotrione by searching for mass signals corresponding to the deuterated fragments of the parent molecule. nih.govnih.gov

Pathway Elucidation: Tracing the appearance and disappearance of labeled metabolites over time helps to construct a detailed map of the biotransformation pathways. researchgate.net

Quantification: this compound is often used as an internal standard in quantitative analytical methods. wssa.net By adding a known amount of the labeled compound to a sample, the concentration of the unlabeled sulcotrione and its metabolites can be accurately determined, correcting for any loss during sample preparation and analysis. nih.gov

Mechanistic Insights from the Kinetic Isotope Effect

A key advantage of using deuterium-labeled compounds is the ability to study the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgyoutube.com The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to the cleavage of a C-H bond. youtube.comnih.gov

By comparing the degradation rate of this compound to that of unlabeled sulcotrione, researchers can determine if the cleavage of a specific C-H bond is a rate-limiting step in its metabolism. youtube.comnih.gov A significant KIE (where the reaction is slower for the deuterated compound) provides strong evidence for the involvement of that particular bond in the reaction mechanism. nih.gov

For instance, if the hydroxylation of the cyclohexanedione ring of sulcotrione is a critical step in its degradation, a slower rate of metabolism for this compound (where deuterium atoms are placed on the ring) would be expected.

Research Findings and Data

While specific studies detailing the use of this compound as a tracer are not extensively published, the principles of isotopic labeling have been widely applied to other herbicides and xenobiotics. researchgate.netusda.gov The known metabolic pathways of sulcotrione involve hydroxylation and cleavage of the cyclohexanedione ring, followed by further transformations. nih.gov The use of this compound would be instrumental in confirming these pathways and exploring the potential for novel biotransformations.

Below are illustrative data tables based on expected outcomes from research employing this compound.

Table 1: Hypothetical Kinetic Isotope Effect on Sulcotrione Degradation

This table illustrates a hypothetical scenario where the degradation of Sulcotrione is studied in a soil matrix. The observed KIE suggests that the cleavage of a C-D bond is involved in the rate-determining step of the degradation process.

CompoundHalf-life (t₁/₂) in soil (days)Degradation Rate Constant (k) (day⁻¹)Kinetic Isotope Effect (kH/kD)
Sulcotrione (Unlabeled)300.02311.5
This compound (Labeled)450.0154

This data is hypothetical and for illustrative purposes.

Table 2: Known Metabolites of Sulcotrione Traceable with Labeled Analogs

The use of this compound would facilitate the tracking and quantification of its known metabolites in various environmental and biological matrices.

Compound NameChemical FormulaRole in Metabolism
SulcotrioneC₁₄H₁₃ClO₅SParent Compound
2-chloro-4-mesylbenzoic acid (CMBA)C₈H₇ClO₄SMajor Metabolite
HydroxysulcotrioneC₁₄H₁₃ClO₆SIntermediate Metabolite

This table lists known metabolites of sulcotrione whose study would be enhanced by the use of a deuterated tracer.

Ecotoxicological Research Methodologies and Advanced Assessment Frameworks

Development of Phytotoxicity Assessment Methodologies for Non-Target Plant Species

Phytotoxicity bioassays are essential tools for evaluating the potential of chemical substances to cause harm to non-target plants. These assays are crucial in environmental risk assessment, herbicide discovery, and understanding the ecological consequences of pesticide use. usda.gov

Bioassay Development and Refinement Using Model Organisms (e.g., Lemna spp., Allium cepa)

Model organisms are fundamental to the development and refinement of phytotoxicity bioassays due to their standardized responses and ease of culture in laboratory settings.

Lemna spp. (duckweed) are widely utilized in ecotoxicological research to assess the phytotoxicity of compounds. usda.gov Refinements to the traditional duckweed bioassay include the use of non-destructive image analysis to measure growth over time, allowing for rapid and precise determination of dose-response relationships. usda.gov For instance, a study on 26 herbicides with various modes of action demonstrated that EC50 values (the concentration causing a 50% effect) for Lemna paucicostata growth ranged significantly, with sulcotrione (B48614) showing a very low EC50 value of 0.003 µM, indicating high phytotoxicity. usda.gov This refined method provides a reliable basis for comparing results across different laboratories. usda.gov

Allium cepa (onion) is another key model organism, particularly for assessing cytogenotoxicity (damage to chromosomes). univasf.edu.brnih.gov The Allium cepa test is used to evaluate chromosomal aberrations in root meristematic cells, providing insights into the mutagenic potential of chemical substances. nih.gov Studies have shown that herbicides can induce a dose-dependent increase in chromosomal abnormalities in A. cepa. nih.gov For example, research on sulcotrione and its photoproducts revealed that both could cause a significant increase in the frequency of chromosomal aberrations in A. cepa root meristems. nih.gov The test can also be used to assess phytotoxicity by measuring parameters like root growth inhibition. univasf.edu.brtasued.edu.ng

Characterization of Physiological and Biochemical Responses in Research Models

In plants, herbicides can induce a range of responses, including oxidative stress, which can be quantified by measuring the content of malondialdehyde (MDA), a product of lipid peroxidation. wallonie.be Other key physiological indicators include alterations in membrane integrity, water loss, and inhibition of photosynthesis, which can be measured by assessing chlorophyll (B73375) fluorescence. wallonie.bemdpi.com For example, some herbicides cause a rapid increase in MDA content, electrolyte leakage, and water loss, along with damage to chloroplasts and cellular membranes. wallonie.be

The mode of action of a herbicide dictates the specific physiological and biochemical responses. For instance, p-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides like sulcotrione and mesotrione (B120641) interfere with tyrosine metabolism in plants. researchgate.net Studies on mesotrione have shown that resistant maize varieties exhibit higher HPPD activity and more robust photosynthetic and antioxidant enzyme activities compared to sensitive varieties. researchgate.net Furthermore, herbicides can impact nitrogen assimilation, a critical pathway linked to photosynthesis in microalgae. researchgate.net

Aquatic Ecotoxicological Assessment Models and Methodologies

Assessing the impact of herbicides on aquatic ecosystems requires the use of various model organisms and standardized testing methodologies to evaluate ecological endpoints.

In Vitro and In Vivo Model Organism Selection (e.g., Zebrafish, Fish Species, Invertebrates)

A variety of aquatic organisms are used in ecotoxicological testing to represent different trophic levels and ecological niches.

Zebrafish (Danio rerio) have become a prominent vertebrate model in aquatic ecotoxicology. mdpi.comresearchgate.netresearchgate.net Their rapid development, transparent embryos, and genetic similarity to mammals make them ideal for studying developmental toxicity, neurotoxicity, and other sublethal effects of chemical exposure. mdpi.comresearchgate.netnih.gov Zebrafish can be used to assess a range of toxicological effects, including those from metals, organic pollutants, and nanoparticles. mdpi.com

Other Fish Species , such as the rainbow trout (Oncorhynchus mykiss), are also standard models, particularly for acute toxicity testing. concawe.eu Salmonids are often considered sensitive species, especially to hydrocarbons. concawe.eu

Aquatic Invertebrates are crucial components of aquatic ecosystems and are widely used in toxicity testing. nih.gov Daphnia magna and Ceriodaphnia dubia are common cladoceran species used in acute and chronic toxicity tests to assess survival, growth, and reproduction. nih.gov Other invertebrates like amphipods, crayfish, and midges are also utilized in regulatory applications. nih.gov

Methodologies for Evaluating Ecological Endpoints in Controlled Research Studies

Controlled laboratory and field studies employ specific methodologies to evaluate the effects of chemicals on aquatic life.

Whole Effluent Toxicity (WET) tests are a key component of the National Pollutant Discharge Elimination System (NPDES) program in the United States. epa.gov These tests expose aquatic organisms (plants, vertebrates, and invertebrates) to different concentrations of wastewater to measure effects on survival, growth, and reproduction. epa.gov WET tests can be either acute (typically 24 to 96 hours) or chronic (lasting four to eight days or longer). epa.gov

Standardized toxicity tests , such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the toxicity of individual chemicals. concawe.eu These guidelines specify test species, exposure durations, and endpoints to ensure data consistency and comparability. For example, OECD Guideline 203 for fish acute toxicity testing and OECD Guideline 202 for Daphnia sp. acute immobilisation tests are commonly followed. concawe.eu

Ecological endpoints evaluated in these studies include:

Lethal and Sublethal Effects: Measuring mortality (LC50) and effects on growth, reproduction, and development (EC50). usda.govepa.gov

Physiological and Biochemical Markers: Assessing changes in enzyme activity, gene expression, and other molecular responses. wallonie.benih.gov For example, studies on the herbicide sulcotrione have shown it can impact the nonspecific esterase activities of the protozoan Tetrahymena pyriformis and the metabolism of the bacterium Vibrio fischeri. nih.gov

Behavioral Responses: Observing changes in swimming behavior or feeding rates, which can indicate neurotoxicity. mdpi.com

Advanced Approaches for Environmental Impact Assessment

Beyond standard toxicity tests, advanced frameworks are used to provide a more holistic assessment of the environmental impact of chemicals.

Environmental Impact Assessment (EIA) is a systematic process used to evaluate the potential environmental consequences of a proposed project or action. thames-sro.co.uk It involves gathering data on various environmental factors, including ecology, water resources, and social aspects, to identify and mitigate potential negative impacts. thames-sro.co.uk For pesticides, an EIA would consider the potential effects on non-target organisms and the wider environment. liskeard.gov.uk

Life Cycle Assessment (LCA) is a methodology that evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling. researchgate.net In the context of agriculture, LCA can be used to assess the environmental footprint of crop production, including the impacts of fertilizer and pesticide use on resource depletion, climate change, toxicity, and eutrophication. researchgate.net

Risk Indicators , such as the Environmental Impact Quotient (EIQ), provide a way to compare the relative environmental risks of different pesticides. nih.govfao.org The EIQ calculates a score based on a pesticide's properties, including its toxicity to various organisms and its potential for runoff and leaching. fao.org Such indicators can help in selecting pesticides with lower environmental and health risks. fao.org

These advanced approaches, combined with robust ecotoxicological research methodologies, are essential for a comprehensive understanding and management of the potential environmental risks associated with herbicides like sulcotrione.

Integration of Omics Technologies (e.g., Metabolomics) in Ecotoxicological Investigations

The use of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has become essential for a comprehensive assessment of the environmental risks posed by pesticides. researchgate.netnih.gov These technologies provide detailed information on the metabolic potential of organisms and the actual molecular changes that occur in response to chemical stressors. researchgate.netaua.gr

Metabolomics, in particular, offers a powerful lens through which to view the sublethal effects of herbicides. ouc.edu.cn It provides a snapshot of the metabolic fingerprint of an organism, revealing shifts in the levels of endogenous small molecules following exposure to a xenobiotic compound like Sulcotrione-d7. ouc.edu.cnnih.gov These metabolic changes can often be detected before more traditional toxicological endpoints, such as mortality or reproductive impairment, become apparent. ouc.edu.cn

In studies involving the parent compound, sulcotrione, metabolomic approaches have been instrumental. For instance, research on the effects of sulcotrione on plants revealed significant alterations in the levels of various metabolites. mpg.de Following treatment, there was a notable and rapid increase in tyrosine levels, while other metabolites like sucrose, raffinose, and various amino acids showed a significant decrease. mpg.de Similarly, studies on soil microorganisms exposed to sulcotrione have utilized metabolomics to assess the ecotoxicological impact, demonstrating the potential to identify biomarkers of exposure. nih.gov

The use of a deuterated version like this compound in such studies can be particularly advantageous. The stable isotope label allows researchers to more easily distinguish between the herbicide and its transformation products from the complex matrix of endogenous metabolites within an organism or environmental sample. nih.gov This approach enhances the accuracy of identifying and quantifying the metabolic fate of the compound.

Table 1: Metabolite Changes in Organisms Exposed to Sulcotrione

Organism/SystemExposure CompoundTechnology UsedKey Metabolite ChangesReference
Arabidopsis thalianaSulcotrioneGC-MSIncreased: Tyrosine. Decreased: Sucrose, Raffinose, Trehalose, Serine, Pyruvate, Proline. mpg.de
Soil MicrocosmSulcotrioneNext-Generation Sequencing & MetabolomicsAlterations in bacterial diversity and metabolic profiles. nih.gov

Biomarker Identification and Application in Environmental Monitoring Research

A direct outcome of integrating omics technologies is the identification of specific biomarkers of exposure and effect. nih.gov Biomarkers are measurable changes at the molecular, cellular, or physiological level that indicate an organism's response to an environmental stressor. dokumen.pub They can serve as early warning signals of potential ecological harm. dokumen.pub

For herbicides like sulcotrione, research has focused on identifying biomarkers in non-target organisms. In soil bacteria, for example, the impact of sulcotrione on the diversity and activity of the bacterial community can be monitored through changes in the 16S rRNA gene and shifts in the soil metabolome. nih.gov These changes can act as biomarkers to assess the health of the soil ecosystem. nih.gov

The development of innovative analytical tools, such as bioassays and biosensors, is a key objective in environmental risk assessment for the β-triketone herbicide family, which includes sulcotrione. anr.fr These tools are designed for high-capacity monitoring and can be crucial for detecting the presence and impact of these herbicides in the environment. anr.fr The identification of specific genes and enzymes involved in the biodegradation of sulcotrione in microorganisms like Pseudomonas putida also provides a basis for developing genetic biomarkers. anr.fr

While direct studies on this compound for biomarker identification are specific, the principles established from research on the non-labeled compound are directly applicable. The use of the isotopically labeled form would facilitate studies aimed at tracing the metabolic pathways and identifying specific breakdown products that could serve as highly specific biomarkers of exposure.

Table 2: Potential Biomarkers for Sulcotrione Exposure

Organism/SystemBiomarker TypePotential ApplicationReference
Soil BacteriaMicrobial Community Diversity (16S rRNA)Assessing impact on soil ecosystem health. nih.gov
Soil BacteriaSoil Metabolome ProfileDetecting exposure and ecosystem stress. nih.gov
Pseudomonas putidaGenetic Markers (Degradation Genes)Monitoring biodegradation potential and exposure. anr.fr
PlantsPhysiological and Biochemical MarkersIdentifying phytotoxic effects. dokumen.pub

Research Gaps, Challenges, and Future Perspectives on Deuterated Sulcotrione Studies

Emerging Analytical Techniques and Methodological Advancements

The accurate detection and quantification of herbicides and their metabolites in complex environmental matrices like soil, water, and biological tissues are paramount for risk assessment. sciex.com Sulcotrione-d7 is instrumental in advancing these analytical capabilities, primarily by serving as an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques.

Modern analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), offer high sensitivity and selectivity for pesticide residue analysis. sciex.commdpi.com However, matrix effects—the suppression or enhancement of the analyte signal by co-extracting compounds—can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound, which has nearly identical chemical and physical properties to the unlabeled analyte, effectively compensates for these matrix effects and variations in sample preparation and instrument response. researchgate.net

Future advancements lie in the integration of this compound with emerging high-throughput and on-site analytical technologies. mdpi.com Techniques like ambient ionization mass spectrometry could provide rapid screening of herbicide residues on crops without extensive sample pretreatment. mdpi.com The availability of this compound would be critical for the validation and calibration of such novel methods, ensuring data reliability.

Table 1: Comparison of Analytical Methods for Sulcotrione (B48614) Quantification

Analytical TechniqueTypical Limit of Quantification (LOQ)Key AdvantageRole of this compound
HPLC-UV1-50 ng/LCost-effective, widely availableLimited; cannot correct for matrix effects in MS
GC-MSLess than 9.99 µg/LSuitable for volatile compoundsInternal standard for specific derivatization methods
LC-MS/MS0.5-10 ng/LHigh selectivity and sensitivity for a wide range of compounds sciex.comresearchgate.netIdeal internal standard for accurate quantification via isotope dilution
UPLC-QTOF-MSLess than 9.99 µg/LHigh-resolution mass analysis for metabolite identification researchgate.netTracer for metabolite discovery and internal standard for precise quantification

Interdisciplinary Research Needs in Environmental and Biological Sciences

Understanding the complete lifecycle of sulcotrione in the environment requires a collaborative, interdisciplinary approach. The complexity of interactions between the herbicide, soil microorganisms, plants, and aquatic systems presents a significant research challenge. This compound can serve as a powerful tool to bridge disciplines such as analytical chemistry, soil science, microbiology, and plant biology.

A major research gap is the precise quantification of herbicide uptake, translocation, and metabolism within non-target plants and soil organisms. nih.gov By using this compound as a tracer, researchers can differentiate the applied herbicide from potential background contaminants and accurately follow its path through a plant's vascular system or its degradation by specific microbial communities in the soil. researchgate.net This allows for a clearer understanding of bioaccumulation potential and metabolic pathways.

Furthermore, interdisciplinary studies are needed to elucidate the formation of bound residues, where the herbicide or its metabolites become incorporated into the soil's organic matter, making them non-extractable. kpu.ca Labeled compounds like this compound are essential for tracing the herbicide into these bound fractions, providing critical data for long-term environmental risk assessments.

Role of this compound in Advancing Fundamental Understanding of Herbicide Environmental and Metabolic Fates

The primary role of this compound in future research is to provide an unambiguous means of tracing the metabolic and environmental fate of the parent herbicide. Deuterium (B1214612) labeling does not significantly alter the chemical behavior of the molecule, making it an excellent proxy for the non-labeled sulcotrione in biological and environmental systems. strath.ac.uk

One of the key challenges in metabolic studies is distinguishing between metabolites of the compound under investigation and endogenous molecules naturally present in the organism or environment. Because this compound carries a distinct mass signature, any metabolites derived from it will also retain this isotopic label. This allows mass spectrometry-based techniques to selectively detect and identify novel or unexpected degradation products. nih.gov

For example, studies have identified 2-chloro-4-mesylbenzoic acid (CMBA) and a cyclohexanedione (CHD) derivative as major metabolites of sulcotrione. researchgate.net By treating a plant or soil microcosm with this compound and analyzing the samples over time, researchers can:

Confirm the metabolic pathways leading to known products like CMBA. researchgate.net

Identify transient or minor metabolites that may have been previously overlooked.

Determine the rates of formation and degradation of each metabolite with high accuracy.

Investigate the potential for the formation of photoproducts on plant surfaces under irradiation. researchgate.net

This level of detail is crucial for building more accurate predictive models of herbicide persistence, mobility, and potential for ecosystem exposure.

Table 2: Investigating Sulcotrione's Fate Using this compound

Research QuestionExperimental Approach with this compoundExpected Outcome
What is the rate of sulcotrione degradation in different soil types?Incubate various soils with this compound and quantify its disappearance over time using LC-MS/MS.Precise half-life (DT50) values for sulcotrione, unaffected by analytical matrix effects. kpu.ca
How quickly is sulcotrione taken up by maize?Apply this compound to maize leaves or roots and measure its concentration in different plant tissues over time. nih.govAccurate data on the kinetics of herbicide absorption and translocation within the plant.
What are the primary metabolites in aquatic systems?Introduce this compound into a controlled aquatic environment and identify labeled compounds that appear as the parent molecule degrades.Unambiguous identification of aquatic degradation products and their formation rates.
Does photodegradation on leaf surfaces produce unique compounds?Apply this compound to plant cuticular wax films and expose to simulated sunlight, followed by analysis. researchgate.netIdentification of specific photoproducts formed in a realistic agricultural context.

Q & A

Q. How can researchers validate the purity and stability of Sulcotrione-d7 during synthesis and storage?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to quantify isotopic purity and detect degradation products. Ensure deuterium incorporation is ≥98% via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) for structural validation .
  • Implement accelerated stability studies under varying temperatures and humidity levels to model degradation kinetics. Analyze data using Arrhenius equations to predict shelf-life .

Q. What experimental controls are critical when using this compound as an internal standard in herbicide residue analysis?

Methodological Answer:

  • Include matrix-matched calibration standards to account for matrix effects in environmental samples (e.g., soil, water).
  • Validate recovery rates (80–120%) using spiked blank samples and compare against non-deuterated Sulcotrione to confirm no isotopic interference .

Q. How should researchers design dose-response experiments to assess this compound’s herbicidal efficacy compared to its non-deuterated analog?

Methodological Answer:

  • Apply randomized block designs with triplicate treatments across multiple plant species (e.g., Amaranthus retroflexus, Zea mays). Measure inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity via enzyme-linked immunosorbent assays (ELISA) .
  • Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values and compare confidence intervals between analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying this compound’s metabolic pathways in soil microbiota?

Methodological Answer:

  • Perform time-resolved metagenomic sequencing to identify microbial consortia involved in degradation. Cross-validate metabolite profiles using high-resolution mass spectrometry (HRMS) and stable isotope probing (SIP) to trace deuterium labels .
  • Apply Bayesian hierarchical models to account for variability in soil pH, organic matter, and microbial diversity .

Q. What strategies optimize the detection of this compound in complex matrices without interference from co-eluting compounds?

Methodological Answer:

  • Develop differential mobility spectrometry (DMS) workflows paired with LC-MS/MS to separate isomers and adducts. Optimize collision energy and ion mobility settings using design of experiments (DoE) .
  • Validate specificity via fragmentation pattern analysis (MS/MS libraries) and standard addition methods .

Q. How should mechanistic studies differentiate between isotopic effects and environmental variables on this compound’s photodegradation?

Methodological Answer:

  • Conduct controlled photoreactor experiments under UV/visible light with monochromatic filters. Monitor reaction rates via UV-Vis spectroscopy and quantum yield calculations .
  • Compare deuterated vs. non-deuterated analogs using density functional theory (DFT) to model bond dissociation energies and transition states .

Q. What statistical approaches are recommended for reconciling discrepancies in this compound’s bioavailability across plant species?

Methodological Answer:

  • Apply mixed-effects models to partition variance between species-specific uptake and soil properties. Use principal component analysis (PCA) to identify dominant variables (e.g., root exudate composition, lipid content) .
  • Validate via isotope ratio mass spectrometry (IRMS) to track deuterium incorporation in plant tissues .

Data Analysis and Reporting Guidelines

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Publish raw NMR/MS spectra in supplementary information with annotated peaks .
  • Share computational workflows (e.g., DFT parameters) on platforms like GitHub or Zenodo .

Q. What criteria should reviewers use to assess the validity of this compound studies?

  • Demand isotopic purity certificates from suppliers and independent validation data.
  • Scrutinize signal-to-noise ratios in chromatograms and mass accuracy thresholds (e.g., ±5 ppm for HRMS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.